molecular formula C9H7Br2N B13697531 5,6-Dibromo-3-methylindole

5,6-Dibromo-3-methylindole

Cat. No.: B13697531
M. Wt: 288.97 g/mol
InChI Key: RSGLMGUAYHRGNL-UHFFFAOYSA-N
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Description

5,6-Dibromo-3-methylindole is a brominated derivative of indole, a significant heterocyclic compound Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-3-methylindole typically involves the bromination of 3-methylindole. One common method is the treatment of methyl indole-3-carboxylate with bromine in acetic acid, which gives methyl 5,6-dibromoindole-3-carboxylate. This intermediate can then be converted to this compound via a one-pot, microwave-mediated ester hydrolysis and decarboxylation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis can enhance reaction efficiency and reduce production time.

Mechanism of Action

The mechanism of action of 5,6-Dibromo-3-methylindole involves its interaction with various molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to participate in diverse chemical reactions. In biological systems, indole derivatives can modulate cellular signaling pathways, leading to effects such as apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7Br2N

Molecular Weight

288.97 g/mol

IUPAC Name

5,6-dibromo-3-methyl-1H-indole

InChI

InChI=1S/C9H7Br2N/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3

InChI Key

RSGLMGUAYHRGNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC(=C(C=C12)Br)Br

Origin of Product

United States

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